molecular formula C10H15ClN2O B1416736 4-Phenoxybutanimidamide hydrochloride CAS No. 1071580-36-3

4-Phenoxybutanimidamide hydrochloride

Cat. No. B1416736
CAS RN: 1071580-36-3
M. Wt: 214.69 g/mol
InChI Key: MTJAHLHLXRFANQ-UHFFFAOYSA-N
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Description

4-Phenoxybutanimidamide hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as PB1 or N-(4-phenoxybutyl)acetamide hydrochloride. PB1 is a potent inhibitor of a specific enzyme that plays a key role in several physiological processes.

Scientific Research Applications

1. Physicochemical Compatibility and Emulsion Stability

A study by Gersonde et al. (2016) explored the physicochemical compatibility and emulsion stability of propofol with various sedatives and analgesics, including 4-hydroxybutyric acid, which is structurally related to 4-Phenoxybutanimidamide hydrochloride. The research found physical incompatibilities when these substances were mixed, leading to a higher risk of emboli due to increased oil droplet fraction. This highlights the importance of understanding drug interactions in intensive care settings (Gersonde, Eisend, Haake, & Kunze, 2016).

2. Microsomal Hydroxylation

Research by Daly et al. (1969) demonstrated that acetanilide-4- 2 H is converted to 4-hydroxyacetanilide-3- 2 H during incubation with liver microsomal preparations. This study provides insights into the enzymatic processes involving compounds like 4-Phenoxybutanimidamide hydrochloride and how they are metabolized in the liver, emphasizing the importance of understanding metabolic pathways in pharmacology (Daly, Jerina, Farnsworth, & Guroff, 1969).

3. Tissue Engineering Materials

Chen and Wu (2005) discussed the use of polyhydroxyalkanoates (PHA), particularly poly 4-hydroxybutyrate (P4HB), in developing medical devices and tissue engineering applications. Given the similarity to 4-Phenoxybutanimidamide hydrochloride, this research is relevant for understanding the potential of such compounds in biomedical applications, including the development of sutures, repair patches, and other medical devices (Chen & Wu, 2005).

4. Enzymatic Hydroxylation in Pharmacology

A study by Lewandowski et al. (1991) developed a method for the separation of acetanilide and its hydroxylated metabolites, which is crucial for understanding the metabolism of drugs like 4-Phenoxybutanimidamide hydrochloride. This research contributes to the field of pharmacology by providing methods to analyze how drugs are metabolized and transformed in the body (Lewandowski, Chui, Levi, & Hodgson, 1991).

properties

IUPAC Name

4-phenoxybutanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c11-10(12)7-4-8-13-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJAHLHLXRFANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxybutanimidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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